1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride
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Overview
Description
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C5H10N4·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of 1-ethyl-4-chloropyrazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds.
Scientific Research Applications
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole
- 4-hydrazinyl-1H-pyrazole
- 1-methyl-4-hydrazinyl-1H-pyrazole
Uniqueness
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride is unique due to the presence of both an ethyl group and a hydrazinyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
2680531-60-4 |
---|---|
Molecular Formula |
C5H12Cl2N4 |
Molecular Weight |
199.1 |
Purity |
95 |
Origin of Product |
United States |
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